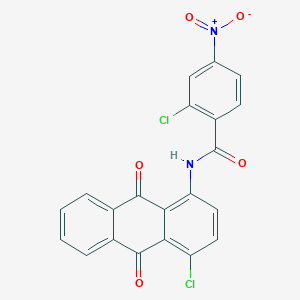
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide, also known as CNDAB, is a synthetic compound that has been widely used in scientific research. CNDAB belongs to the class of anthracene derivatives and has been found to have potential applications in various fields such as cancer research, drug development, and molecular biology.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process of blood vessel formation. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has also been found to modulate the expression of various genes involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities. It has potent anti-cancer activity, making it an attractive candidate for cancer research. However, 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. It may also have off-target effects, which could limit its use as a research tool.
Orientations Futures
There are several future directions for research on 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide. One area of research could be to investigate the mechanism of action of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in more detail. Another area of research could be to explore the potential use of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the potential use of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in other fields such as drug development and molecular biology.
Méthodes De Synthèse
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 9,10-anthraquinone in the presence of thionyl chloride. The resulting compound is then subjected to a series of reactions involving the use of various reagents and solvents to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been found to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O5/c22-14-7-8-16(24-21(28)13-6-5-10(25(29)30)9-15(13)23)18-17(14)19(26)11-3-1-2-4-12(11)20(18)27/h1-9H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOAYSJWROKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

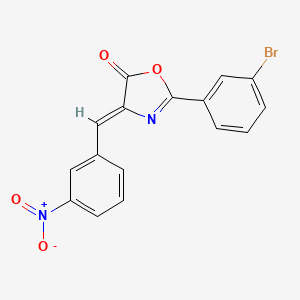

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
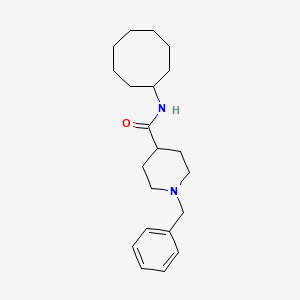
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
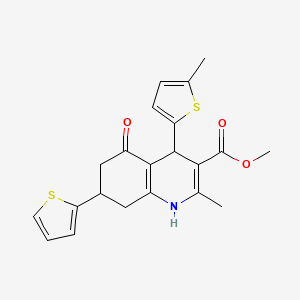
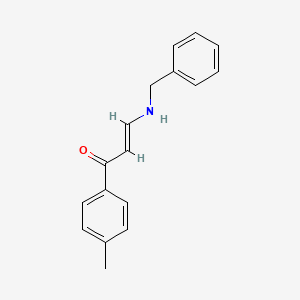
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)

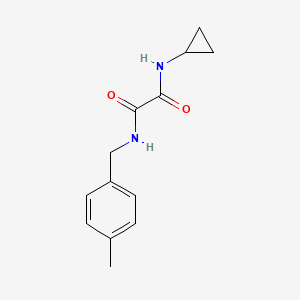
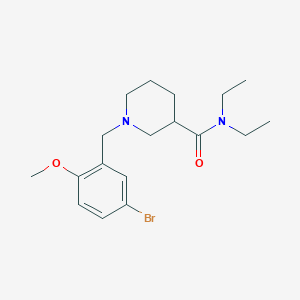
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)